molecular formula C21H28N4O5 B12716710 4-Pentyloxy-2-piperidinoquinazoline fumarate CAS No. 129664-06-8

4-Pentyloxy-2-piperidinoquinazoline fumarate

Cat. No.: B12716710
CAS No.: 129664-06-8
M. Wt: 416.5 g/mol
InChI Key: HFZPSVLIJHNILU-WLHGVMLRSA-N
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Description

4-Pentyloxy-2-piperidinoquinazoline fumarate is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a pentyloxy group at the 4-position and a piperidino group at the 2-position of the quinazoline ring, combined with fumaric acid to form a fumarate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyloxy-2-piperidinoquinazoline fumarate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pentyloxy and piperidino groups. The final step involves the formation of the fumarate salt.

    Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Introduction of Piperidino Group: The piperidino group is typically introduced through nucleophilic substitution reactions using piperidine.

    Formation of Fumarate Salt: The final compound is obtained by reacting the quinazoline derivative with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Pentyloxy-2-piperidinoquinazoline fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

4-Pentyloxy-2-piperidinoquinazoline fumarate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pentyloxy-2-piperidinoquinazoline fumarate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyloxy-2-piperazinylquinazoline: Similar structure but with a piperazinyl group instead of a piperidino group.

    4-Pentyloxy-2-morpholinoquinazoline: Contains a morpholino group instead of a piperidino group.

    4-Pentyloxy-2-pyrrolidinoquinazoline: Contains a pyrrolidino group instead of a piperidino group.

Uniqueness

4-Pentyloxy-2-piperidinoquinazoline fumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

129664-06-8

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-pentoxy-2-piperazin-1-ylquinazoline

InChI

InChI=1S/C17H24N4O.C4H4O4/c1-2-3-6-13-22-16-14-7-4-5-8-15(14)19-17(20-16)21-11-9-18-10-12-21;5-3(6)1-2-4(7)8/h4-5,7-8,18H,2-3,6,9-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HFZPSVLIJHNILU-WLHGVMLRSA-N

Isomeric SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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